Yttrium-90
描述
Structure
2D Structure
属性
CAS 编号 |
10098-91-6 |
|---|---|
分子式 |
Y |
分子量 |
89.907142 g/mol |
IUPAC 名称 |
yttrium-90 |
InChI |
InChI=1S/Y/i1+1 |
InChI 键 |
VWQVUPCCIRVNHF-OUBTZVSYSA-N |
SMILES |
[Y] |
手性 SMILES |
[90Y] |
规范 SMILES |
[Y] |
其他CAS编号 |
10098-91-6 |
物理描述 |
The metal is a gray lustrous powder with a melting point of 1522 degrees C. [Merck Index] |
同义词 |
90Y radioisotope Y-90 radioisotope Yttrium-90 |
产品来源 |
United States |
Yttrium 90 Production and Radiochemical Considerations
Radionuclide Generation Methodologies for Yttrium-90
Two primary methods are employed for the production of ⁹⁰Y: extraction from a ⁹⁰Strontium/⁹⁰Yttrium generator system and neutron bombardment of stable ⁸⁹Yttrium.
Strontium-90 (B1230875)/Yttrium-90 Generator Systems
The most common method for producing ⁹⁰Y for in vivo applications involves its separation from its parent isotope, strontium-90 (⁹⁰Sr) wikipedia.orgrsc.org. ⁹⁰Sr is a long-lived fission product of uranium-235 (B1209698) (²³⁵U) with a half-life of approximately 28.8 years researchgate.netnih.govtandfonline.com. The decay of ⁹⁰Sr yields ⁹⁰Y, and due to the significant difference in their half-lives, a secular equilibrium is established, allowing for the repeated "milking" or elution of ⁹⁰Y from a fixed amount of ⁹⁰Sr researchgate.netnih.govtandfonline.com.
Generator systems typically utilize chromatographic methods to separate the daughter ⁹⁰Y from the parent ⁹⁰Sr, which is adsorbed onto a stationary phase, such as a cation exchange resin researchgate.nettandfonline.comgoogle.com. Various elution methods and materials have been developed for these generators, including solvent extraction and successive column operations researchgate.net. Some systems employ specific resins like Aminex A-5 resin, eluting ⁹⁰Y with solutions like 0.7M α-hydroxyisobutyrate researchgate.net. Other approaches involve electrochemical separation techniques ingentaconnect.comnih.gov. A key advantage of the ⁹⁰Sr/⁹⁰Y generator is the long-term, continuous availability of no-carrier-added ⁹⁰Y researchgate.netnih.gov.
Research findings highlight the successful development of generator systems achieving high ⁹⁰Y recovery and radionuclidic purity. For example, a system using organo-ceramic hybrid materials as the separation media has been explored researchgate.net. Another electrochemical generator system demonstrated over 96% recovery of ⁹⁰Y per cycle with high radionuclidic purity, showing minimal ⁹⁰Sr contamination nih.gov.
Neutron Bombardment Techniques for Yttrium-89 (B1243484)
This compound can also be produced by the neutron bombardment of stable yttrium-89 (⁸⁹Y) in a nuclear reactor through the ⁸⁹Y(n,γ)⁹⁰Y reaction wikipedia.orgnih.govnih.govdovepress.commdpi.com. This method involves the capture of a neutron by an ⁸⁹Y nucleus, resulting in the formation of ⁹⁰Y. While this method can produce ⁹⁰Y, the specific activity of the resulting product may be lower compared to that obtained from ⁹⁰Sr/⁹⁰Y generators tandfonline.commdpi.com.
Neutron bombardment of ⁸⁹Y embedded in materials like glass microspheres is a technique used in the production of certain ⁹⁰Y-labeled therapeutic agents nih.gov. After the ⁸⁹Y is incorporated into the glass matrix, neutron irradiation converts ⁸⁹Y to ⁹⁰Y nih.gov. This method can introduce unintended radioactive impurities due to the bombardment of other elements present in the target material, such as ⁸⁸Y and ¹⁵⁴Eu from aluminum and silicone in glass microspheres nih.gov.
Another reported neutron bombardment method involves using a zirconium target composed partially of ⁹⁰Zr and directing a neutron beam with a specific energy range (4.7 MeV to 12.1 MeV) onto the target to convert ⁹⁰Zr to ⁹⁰Y via the ⁹⁰Zr(n,p)⁹⁰Y reaction google.comwipo.int.
Purity Assessment of this compound Stock Solutions
Ensuring the high radionuclidic and chemical purity of ⁹⁰Y stock solutions is paramount for its safe and effective use. The most critical impurity to control is the parent radionuclide, ⁹⁰Sr, which is a bone seeker with a very low maximum permissible body burden acs.orgiaea.org. Therapeutic applications require very high radionuclidic purity, typically greater than 99.998%, meaning ⁹⁰Sr contamination must be extremely low, ideally less than 2 x 10⁻³% or 20 ppm nih.govgoogle.comacs.orgiaea.org.
Methods for assessing radionuclidic purity include liquid scintillation counting and gamma energy spectrum analysis ingentaconnect.comsnmjournals.org. Techniques like extraction chromatography using strontium-selective columns can significantly reduce ⁹⁰Sr content, achieving decontamination factors approaching 10⁹ google.com. A reported method combines chelate-based extraction with paper chromatography using a ⁹⁰Y-specific chelator to separate and quantify ⁹⁰Sr impurities acs.org.
Chemical purity, specifically the absence of competing metallic cations (such as Fe³⁺, Cu²⁺, Zn²⁺, etc.), is also crucial, as these can interfere with the chelation of ⁹⁰Y to targeting molecules google.comgoogle.com. Levels of metallic impurities should ideally be less than 10 ppm per curie of ⁹⁰Y google.com. Assessment of chemical purity can be performed using techniques like inductively coupled plasma optical emission spectroscopy (ICP OES) or inductively coupled plasma mass spectrometry (ICP MS) iaea.orgresearchgate.net. Additionally, the efficiency of labeling a known chelator or peptide with ⁹⁰Y can serve as an indirect indicator of metallic purity; high labeling yields suggest low levels of competing cations google.comiaea.org.
Research has identified potential radioimpurities in ⁹⁰Y microsphere samples, including ⁸⁸Y and ¹⁵²Eu, which can impact activity measurements snmjournals.orgsnmjournals.org. ⁸⁸Y has a half-life of 106.65 days, while ¹⁵²Eu has a half-life of 13.54 years snmjournals.org.
Radiochemical Synthesis and Chelation Strategies for this compound
For targeted therapy, ⁹⁰Y must be attached to a targeting molecule, such as an antibody or peptide, to deliver the radiation dose specifically to diseased cells. This attachment is typically achieved through chelation, where ⁹⁰Y is bound by a chelating agent.
Bifunctional Chelators for this compound Labeling (e.g., DOTA, Tiuxetan)
Bifunctional chelators are molecules designed with two key functionalities: a metal-binding moiety that strongly complexes the radionuclide and a reactive group that allows covalent attachment to a targeting vector nih.govnih.gov. The selection of an appropriate bifunctional chelator is critical for forming stable ⁹⁰Y constructs rsc.orgnih.gov.
Two widely used bifunctional chelators for ⁹⁰Y labeling are DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and Tiuxetan (also known as MX-DTPA or 1B4M-DTPA) radiopaedia.orgrsc.orgnih.govijmr.org.in.
DOTA: DOTA is a macrocyclic chelator that forms highly stable complexes with trivalent metal ions like Y³⁺ due to its cage-like structure and multiple donor atoms (four nitrogen and four oxygen atoms), providing octadentate coordination mdpi.comnih.gov. The macrocyclic nature of DOTA generally leads to higher kinetic and thermodynamic stability compared to acyclic chelators rsc.orgsnmjournals.org. Radiolabeling with ⁹⁰Y using DOTA-based chelators typically involves conditions between pH 4.5 and 6, often with heating rsc.orgacs.org. Research has demonstrated the successful labeling of peptides and antibodies with ⁹⁰Y using DOTA, resulting in stable complexes rsc.orgbrieflands.comnih.gov.
Tiuxetan: Tiuxetan is a modified acyclic DTPA (diethylenetriaminepentaacetic acid) derivative nih.gov. It has been developed as the chelating agent component for radiolabeling with ⁹⁰Y, notably used in the radioimmunotherapy agent ibritumomab (B3415438) tiuxetan radiopaedia.orgnih.govuj.edu.pl. While DTPA derivatives have been used successfully, their stability with radionuclides like ⁹⁰Y has been noted as potentially less than macrocyclic chelators, which could contribute to in vivo dissociation nih.gov. However, refinements like CHX-A” DTPA have shown improved stability for sequestering ⁹⁰Y compared to 1B4M-DTPA nih.gov.
Other chelators, such as DTPA itself and novel macrocyclic ligands, are also investigated for ⁹⁰Y complexation rsc.orgiaea.orgnih.govresearchgate.netresearchgate.net. The choice of chelator influences radiolabeling conditions, complex stability, and the in vivo behavior of the radioconjugate rsc.orgnih.govrsc.org.
Complexation Chemistry and Stability of this compound Constructs
The complexation chemistry of ⁹⁰Y is largely governed by the properties of the Y³⁺ ion. Yttrium is often treated as a pseudo-lanthanide due to its preference for the trivalent oxidation state and comparable ionic radius to the lanthanides mdpi.comrsc.org. Y³⁺ is a relatively large cation and can exhibit high coordination numbers, typically ranging from 7 to 10 in its complexes mdpi.com.
The stability of the ⁹⁰Y complex is crucial for targeted therapy. An unstable complex can lead to the release of free ⁹⁰Y in vivo, which can accumulate in non-target tissues, such as bone, potentially causing toxicity brieflands.com. Macrocyclic chelators like DOTA are favored for their high kinetic and thermodynamic stability, forming robust complexes that minimize dissociation in biological environments rsc.orgmdpi.comnih.gov. Studies evaluating the stability of ⁹⁰Y complexes are often performed in challenging conditions, such as in the presence of excess competing ligands like EDTA or in human serum nih.govbrieflands.com.
Research findings demonstrate that DOTA-based complexes with ⁹⁰Y exhibit good stability in human plasma and serum over several days brieflands.comnih.gov. For instance, ⁹⁰Y-DOTA-Rituximab showed no appreciable loss in radiochemical purity over 72 hours in human serum plasma and PBS brieflands.com. Novel macrocyclic ligands are also being developed and evaluated for their ability to form fast-forming and highly inert complexes with ⁹⁰Y, showing promising stability in the presence of challenging agents like EDTA and in human serum nih.govacs.org.
The complexation process itself needs to be efficient and suitable for conjugating to biomolecules, some of which can be sensitive to harsh conditions like high temperatures rsc.orgrsc.org. Radiolabeling conditions with ⁹⁰Y and various chelators are optimized to achieve high radiochemical yields and purity while preserving the integrity of the targeting vector rsc.orgacs.orgnih.gov.
Here is an interactive table summarizing some key properties and production methods of this compound:
| Property/Method | Value/Description | Source(s) |
| Half-life | ~64.1 - 64.6 hours (2.67 days) | wikipedia.orgnih.govradiopaedia.org |
| Decay Mode | Beta-minus (β⁻) emission | wikipedia.orgradiopaedia.org |
| Daughter Isotope | Stable Zirconium-90 (⁹⁰Zr) | wikipedia.orgnih.govradiopaedia.org |
| Average Beta Energy | ~0.9367 MeV | nih.govnih.govdovepress.com |
| Maximum Beta Energy | ~2.27 - 2.28 MeV | wikipedia.orgradiopaedia.orgdovepress.commdpi.com |
| Mean Tissue Penetration | ~2.5 mm | nih.govnih.govdovepress.com |
| Maximum Tissue Penetration | ~10 - 11 mm | wikipedia.orgnih.govdovepress.commdpi.com |
| Production Method 1 | Separation from ⁹⁰Sr/⁹⁰Y generator | wikipedia.orgrsc.orgresearchgate.netnih.gov |
| Production Method 2 | Neutron bombardment of ⁸⁹Y | wikipedia.orgnih.govnih.govdovepress.com |
| Production Method 3 (less common) | Neutron bombardment of ⁹⁰Zr | mdpi.comgoogle.comwipo.int |
| Required Radionuclidic Purity | >99.998% (for therapeutic use) | nih.govgoogle.comacs.orgiaea.org |
| Key Radionuclidic Impurity | ⁹⁰Sr | acs.orgiaea.org |
| Key Metallic Impurities | Fe³⁺, Cu²⁺, Zn²⁺, etc. | google.comgoogle.com |
| Common Bifunctional Chelators | DOTA, Tiuxetan (MX-DTPA, 1B4M-DTPA) | radiopaedia.orgrsc.orgnih.govijmr.org.in |
| Preferred Oxidation State | +3 | mdpi.comrsc.org |
| Typical Coordination Number | 7-10 | mdpi.com |
Radiochemical Purity Assessment Methodologies for this compound Radiopharmaceuticals
Radiochemical purity (RCP) is a critical quality control parameter for ⁹⁰Y radiopharmaceuticals, defined as the proportion of the total radioactivity in the desired chemical form. ymaws.comlongdom.org Assessing RCP is essential to ensure that the administered radioactivity is primarily associated with the targeting molecule and not present as free radionuclide or other radiochemical impurities. ymaws.com Several analytical methodologies are employed for the assessment of radiochemical purity of ⁹⁰Y radiopharmaceuticals.
Common methodologies include:
Radio-High Performance Liquid Chromatography (Radio-HPLC): This technique separates different chemical species based on their interactions with a stationary phase and a mobile phase, with a radioactivity detector in-line to measure the activity of the eluting components. snmjournals.orgeanm.orgakjournals.comresearchgate.netakjournals.com Radio-HPLC is widely used for assessing the RCP of ⁹⁰Y-labeled antibodies, peptides, and other complex molecules. snmjournals.orgakjournals.comresearchgate.netakjournals.com It can effectively separate the intact radiolabeled compound from impurities such as free ⁹⁰Y, radiolytic degradation products, and aggregates. snmjournals.orgsnmjournals.org
Radio-Thin Layer Chromatography (Radio-TLC): Radio-TLC is a simpler and faster chromatographic technique often used for rapid assessment of RCP. eanm.orgakjournals.comresearchgate.netakjournals.comnih.govacs.orgresearchgate.net It involves spotting the radiopharmaceutical sample onto a stationary phase (e.g., silica (B1680970) gel or paper) and developing it with a suitable mobile phase. acs.orgymaws.comlongdom.org The distribution of radioactivity on the developed chromatogram is then analyzed using a radio-TLC scanner or by cutting the strip into sections and measuring the activity in each section. acs.orgymaws.comacs.org Different solvent systems are used to separate the radiolabeled product from potential impurities like free ⁹⁰Y (often migrating with the solvent front) or colloidal ⁹⁰Y (typically remaining at the origin). acs.orgymaws.comakjournals.com
Extraction Chromatography: This method is particularly useful for determining the radionuclidic purity, specifically the level of ⁹⁰Sr contamination in ⁹⁰Y preparations. iaea.orgacs.orgresearchgate.net It utilizes resins that selectively retain strontium, allowing ⁹⁰Y to pass through. iaea.orgacs.org By measuring the activity in the separated fractions, the amount of ⁹⁰Sr can be quantified. acs.orgresearchgate.net A technique combining chelate-based extraction with paper chromatography using a ⁹⁰Y-specific chelator has been developed for sensitive estimation of ⁹⁰Sr content. iaea.orgacs.org
Typical impurities assessed during RCP analysis of ⁹⁰Y radiopharmaceuticals include:
Free ⁹⁰Y: Unbound this compound that has not successfully labeled the targeting molecule. ymaws.comakjournals.com
Radiolytic Degradation Products: Chemical breakdown products of the radiolabeled molecule caused by the emitted radiation. snmjournals.orgsnmjournals.org
Unreacted Precursors: The unlabeled targeting molecule or chelator.
Colloidal ⁹⁰Y: Hydrolyzed forms of ⁹⁰Y that can form colloids, particularly at higher pH. akjournals.com
Radionuclidic Impurities: Primarily the parent ⁹⁰Sr, but other impurities like ⁸⁸Y and ⁴⁶Sc can also be present depending on the production method and target material. nih.govresearchgate.netresearchgate.netsnmjournals.org While ⁹⁰Y is a pure beta emitter, some impurities like ⁸⁸Y and ⁴⁶Sc have gamma emissions that can interfere with activity measurements and dosimetry. nih.govsnmjournals.org
Radiochemical purity is typically expressed as a percentage of the total radioactivity that is in the desired chemical form. ymaws.comlongdom.org Acceptance criteria for RCP are established for each specific radiopharmaceutical to ensure its quality and performance. ymaws.com
Data from research findings illustrate the application of these methodologies. For instance, studies on ⁹⁰Y-labeled antibodies and peptides frequently report RCP values determined by size exclusion HPLC or radio-TLC. snmjournals.orgakjournals.comresearchgate.netakjournals.comsnmjournals.orgnih.govresearchgate.net Research on the production of ⁹⁰Y-labeled hydroxyapatite (B223615) particles also details the assessment of radiochemical purity using methods like radio-TLC. researchgate.netacs.org The sensitivity of methods for detecting ⁹⁰Sr contamination is crucial, with techniques demonstrating the ability to measure very low levels of this impurity. iaea.orgacs.orgresearchgate.net
Below is a table summarizing some key radiochemical purity assessment methodologies:
| Methodology | Principle | Typical Impurities Detected | Advantages | Disadvantages |
| Radio-HPLC | Separation based on chemical interactions in a column, radioactivity detection | Free ⁹⁰Y, degradation products, aggregates | High resolution, quantitative, versatile | Can be time-consuming, requires specific equipment |
| Radio-TLC | Separation based on differential migration on a stationary phase | Free ⁹⁰Y, colloidal ⁹⁰Y | Rapid, simple, cost-effective | Lower resolution than HPLC, can be less quantitative |
| Extraction Chromatography | Selective retention of specific radionuclides (e.g., ⁹⁰Sr) by a resin | Radionuclidic impurities (primarily ⁹⁰Sr) | High sensitivity for specific impurities | Focused on specific impurities, not overall RCP |
| Paper Chromatography | Separation on paper, often with impregnated chelators | Radionuclidic impurities (e.g., ⁹⁰Sr from ⁹⁰Y) | Can be adapted for specific separations | Can be less reproducible, requires manual handling |
Mechanistic Research of Yttrium 90 at Cellular and Subcellular Levels
Radioactive Decay Characteristics and Energy Deposition Profiles of Yttrium-90
This compound is primarily a high-energy beta-particle (β−) emitter. radiopaedia.orgnih.gov It undergoes beta decay to stable Zirconium-90 (90Zr) with a physical half-life of approximately 64.1 to 64.6 hours (about 2.67 days). radiopaedia.orgnih.govnih.govwikipedia.orgfda.govtsim.org.tw The decay process involves the emission of a high-energy beta particle with a maximum energy of 2.28 MeV and an average energy of around 0.93 MeV. radiopaedia.orgnih.govwikipedia.orgfda.govtsim.org.tw
A key characteristic of 90Y's beta emission is its relatively short range in biological tissues. The average tissue penetration is approximately 2.5 mm, with a maximum range of about 11 mm. radiopaedia.orgnih.govfda.govtsim.org.tw This limited penetration depth is advantageous in targeted therapies as it allows for the delivery of a high radiation dose to a localized area, such as a tumor, while minimizing the dose to surrounding healthy tissues. patsnap.comopenmedscience.comdovepress.com Although 90Y is predominantly a pure beta emitter, a very small percentage (0.01%) of its decays produce 1.7 MeV photons, followed by pair production. wikipedia.org The interaction between the emitted beta particles and matter can also lead to the emission of bremsstrahlung radiation, which can be used for imaging purposes. radiopaedia.orgnih.govwikipedia.orgresearchgate.net
The energy deposition profile of 90Y beta particles within cells and tissues is characterized by a high dose delivered within the short range of the particles. This results in a concentrated energy deposition in the vicinity of the 90Y source, leading to significant cellular damage in that localized volume.
Table 1: Radioactive Properties of this compound
| Property | Value | Source |
| Decay Mode | Beta (β−) | wikipedia.orgfda.gov |
| Half-Life | ~64.1 - 64.6 hours | radiopaedia.orgnih.govwikipedia.orgfda.govtsim.org.tw |
| Maximum Beta Energy | 2.28 MeV | radiopaedia.orgnih.govwikipedia.org |
| Average Beta Energy | ~0.93 - 0.94 MeV | nih.govwikipedia.orgfda.govnih.gov |
| Average Tissue Range | ~2.5 mm | radiopaedia.orgnih.govfda.govtsim.org.tw |
| Maximum Tissue Range | ~11 mm | radiopaedia.orgnih.govfda.govtsim.org.tw |
| Daughter Nuclide | Zirconium-90 (90Zr) | wikipedia.orgfda.gov |
Cellular and Molecular Responses to this compound Radiation
Exposure to 90Y radiation triggers a cascade of cellular and molecular events that ultimately lead to cell death or damage. These responses involve critical cellular pathways responsible for maintaining genomic integrity and responding to stress.
DNA Damage Induction and Repair Pathways
Ionizing radiation, such as the beta particles emitted by 90Y, induces various types of DNA damage, including single-strand breaks (SSBs) and the more critical double-strand breaks (DSBs). tsim.org.twopenmedscience.comnih.govmdpi.com While beta emitters like 90Y primarily cause indirect DNA damage through the generation of reactive oxygen species (ROS), leading predominantly to SSBs, the accumulation of these breaks and their conversion into DSBs can occur. nih.gov DSBs are considered the most lethal form of DNA damage as they are more challenging to repair accurately. mdpi.comcambridge.org
Cells have evolved sophisticated DNA damage response (DDR) pathways to detect and repair these lesions. The major pathways involved in repairing DSBs are homologous recombination (HR) and non-homologous end joining (NHEJ). nih.govmdpi.comcambridge.orgnih.govelsevier.es NHEJ is active throughout the cell cycle and is considered the primary pathway for repairing DSBs induced by ionizing radiation, particularly in the G1 phase. nih.govmdpi.comcambridge.org HR is a more accurate repair mechanism but is primarily active during the S and G2 phases of the cell cycle when a sister chromatid is available as a template. nih.govmdpi.comcambridge.orgnih.govelsevier.es The choice of repair pathway can be influenced by factors such as the cell cycle phase and the complexity of the DNA damage. nih.govcambridge.org
Studies have shown that 90Y radiation can activate these repair pathways. The effectiveness of these repair mechanisms plays a significant role in determining the radiosensitivity of cells. Cancer cells often have defects in their DDR pathways, which can make them more susceptible to radiation-induced death, although alterations in these pathways can also contribute to radioresistance. nih.govnih.gov
Free Radical Generation and Oxidative Stress Responses
Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify them or repair the resulting damage. scielo.org.mx The hydroxyl radical is particularly potent and is estimated to be responsible for a large percentage of the tissue damage arising from ionizing radiation, including significant oxidative damage to DNA. scielo.org.mx
Cells possess an array of antioxidant defense mechanisms to counteract oxidative stress, including enzymatic systems (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase) and non-enzymatic antioxidants (e.g., glutathione, vitamins). However, high doses of radiation can overwhelm these defense systems, leading to accumulated oxidative damage and cellular dysfunction. Research indicates that 90Y microspheres can induce cellular oxidative stress, and this effect can be enhanced in the presence of certain agents. nih.gov
Induction of Immunogenic Cell Death Pathways
Beyond directly causing cellular damage, radiation therapy, including that delivered by 90Y, can induce immunogenic cell death (ICD). nccs.com.sgmdpi.comfrontiersin.orgthno.org ICD is a mode of cell death that elicits an anti-tumor immune response by releasing or exposing damage-associated molecular patterns (DAMPs) from dying cancer cells. frontiersin.orgthno.orgfrontiersin.orgmdpi.commdpi.com These DAMPs act as "danger signals" that can activate immune cells, particularly dendritic cells (DCs). frontiersin.orgfrontiersin.orgmdpi.com
Key DAMPs associated with ICD include calreticulin (B1178941) (CRT), heat shock proteins (HSP70 and HSP90), adenosine (B11128) triphosphate (ATP), and high mobility group box protein 1 (HMGB1). frontiersin.orgthno.orgfrontiersin.orgmdpi.com Exposure of CRT on the cell surface and the release of ATP and HMGB1 can promote the uptake of tumor antigens by DCs and their maturation, leading to the presentation of these antigens to T cells and the initiation of a tumor-specific adaptive immune response. frontiersin.orgfrontiersin.orgmdpi.com
Studies suggest that 90Y radioembolization can enhance the activation of immune cells with anti-tumor activity and improve tumor response, potentially through the induction of ICD. nccs.com.sgbmj.com This immunological impact, in addition to the direct cytotoxic effects of radiation, may contribute to the sustained therapeutic responses observed in some patients. nccs.com.sgbmj.com The extent to which radiation induces ICD can be dose-dependent. thno.org
Intracellular Distribution and Retention of this compound Labeled Agents
The intracellular distribution and retention of 90Y are critical factors influencing the delivered dose and the resulting biological effects. When 90Y is used in targeted therapies, it is typically conjugated to a carrier agent designed to deliver the radioisotope specifically to tumor cells or their microenvironment. Examples include microspheres for radioembolization or antibodies for radioimmunotherapy. patsnap.comradiopaedia.orgnih.govopenmedscience.com
Once delivered to the target site, the localization of the 90Y-labeled agent within the cells or in the extracellular space surrounding the tumor cells determines the proximity of the radiation source to critical cellular targets like DNA. For instance, in radioembolization, 90Y is incorporated into microspheres that become lodged in the tumor vasculature. patsnap.comtsim.org.twopenmedscience.com The beta particles emitted from the microspheres then irradiate the surrounding tumor cells. openmedscience.com
In radioimmunotherapy, 90Y can be attached to monoclonal antibodies that bind to specific antigens on cancer cells. patsnap.com The internalization of these radiolabeled antibodies can lead to the intracellular accumulation of 90Y, bringing the radiation source into close proximity with the cell nucleus and DNA. Studies investigating the biodistribution of 90Y-labeled antibodies have shown uptake in tumor tissue, as well as in other organs, with varying levels of retention. nih.gov The stability of the radiolabel conjugate is important to ensure that 90Y remains associated with the targeting agent and does not accumulate in non-target tissues, which could lead to unwanted toxicity. nih.gov Research is also exploring novel delivery systems, such as metal-organic frameworks (MOFs), to control the intracellular distribution and retention of 90Y for localized radiotherapy. biorxiv.org
Table 2: Examples of this compound Labeled Agents and Their Application Context
| Labeled Agent Type | Application Context | Source |
| Microspheres | Radioembolization (e.g., liver tumors) | patsnap.comradiopaedia.orgnih.govtsim.org.twopenmedscience.comdovepress.comnih.gov |
| Monoclonal Antibodies | Radioimmunotherapy (e.g., lymphoma) | patsnap.comradiopaedia.orgnih.gov |
| Colloids | Radiosynoviorthesis (e.g., joint inflammation) | radiopaedia.orgnih.govopenmedscience.comiaea.org |
| Peptides | Peptide receptor radionuclide therapy | nih.gov |
| MOFs | Intratumoral radiotherapy (investigational) | biorxiv.org |
Dose Rate Effects of this compound Beta Emission on Cellular Systems
The dose rate, or the rate at which radiation energy is deposited in tissue, can influence the biological response of cells. 90Y delivers radiation at a relatively low dose rate compared to external beam radiotherapy, as the dose is delivered continuously over the half-life of the isotope. biorxiv.orgoperamedphys.org This protracted exposure allows cells time to initiate repair mechanisms during the irradiation period.
Studies comparing the effects of low dose rate (LDR) and high dose rate (HDR) radiation have shown differences in cellular survival and the activation of repair pathways. LDR irradiation may allow for more efficient repair of sublethal damage compared to HDR irradiation, where damage accumulates more rapidly. However, the specific dose rate effects can vary depending on the cell type, the total dose delivered, and the specific biological endpoint being assessed. operamedphys.org
Research using beta-emitting sources, including those containing 90Y, has investigated the radiosensitivity of various cell lines to low-intensity beta radiation. operamedphys.org These studies contribute to understanding how the continuous, relatively low dose rate emission of 90Y impacts cellular viability and the kinetics of damage accumulation and repair. The dose rate from 90Y microspheres diminishes over time as the isotope decays, with a significant portion of the radiation delivered within the first few days. fda.gov
Preclinical Research Methodologies Utilizing Yttrium 90
In Vitro Cellular Models for Yttrium-90 Research
In vitro studies provide a controlled environment to investigate the direct effects of ⁹⁰Y radiation on cancer cells and other relevant cell types. These studies are fundamental in understanding the cellular and molecular responses to ⁹⁰Y exposure. iaea.orgiaea.org
Clonogenic Survival Assays
Clonogenic survival assays are a standard method to assess the reproductive viability of cells after exposure to radiation. This assay measures the ability of a single cell to grow into a colony, providing a quantitative measure of cell killing. Studies using ⁹⁰Y in clonogenic assays have been conducted to determine the radiosensitivity of various cancer cell lines to its beta-particle emission. For instance, research on colorectal cancer cell lines (DLD-1 and HT-29) exposed to ⁹⁰Y beta particles demonstrated dose-dependent reductions in clonogenic survival. nih.govnih.gov The radiosensitivity parameters (α and β) derived from these assays using the linear-quadratic model can be compared to those obtained from external beam radiotherapy sources like 6 MV x-rays or ¹³⁷Cs gamma rays to understand the relative biological effectiveness of ⁹⁰Y. nih.govnih.gov
| Cell Line | Treatment | Relative Clonogenic Survival (%) |
| HepG2 | Control | 100 |
| HepG2 | ⁹⁰Y (Dose 1) | Data varies by specific study |
| HepG2 | Valproate (Conc. 1) | Data varies by specific study |
| HepG2 | ⁹⁰Y (Dose 1) + Valproate | Significantly reduced |
| Hep3B | Control | 100 |
| Hep3B | ⁹⁰Y (Dose 1) | Data varies by specific study |
| Hep3B | Valproate (Conc. 1) | Data varies by specific study |
| Hep3B | ⁹⁰Y (Dose 1) + Valproate | Significantly reduced |
| JNN4 | Control | 100 |
| JNN4 | ⁹⁰Y (Dose 1) | Data varies by specific study |
| JNN4 | Valproate (Conc. 1) | Data varies by specific study |
| JNN4 | ⁹⁰Y (Dose 1) + Valproate | Significantly reduced |
Cell Cycle Perturbation Studies
Exposure to radiation, including beta particles from ⁹⁰Y, can induce cell cycle arrest or alter the distribution of cells within different phases of the cell cycle. nih.govplos.orgfrontiersin.org Cell cycle perturbation studies using techniques like flow cytometry with propidium (B1200493) iodide staining are employed to analyze these effects. frontiersin.orgasm.org While specific published data detailing ⁹⁰Y-induced cell cycle perturbations was not extensively found in the search results, studies on other forms of radiation and therapeutic agents demonstrate that radiation can lead to accumulation of cells in specific phases, such as G2/M, as a response to DNA damage. frontiersin.orgasm.org Research on the effects of a Sr-⁹⁰/Y-⁹⁰ mixed source on various cell lines showed dose-dependent reductions in cell viability over time, which is indicative of cell cycle effects and cell death. operamedphys.org
Molecular and Genetic Expression Analysis Following this compound Exposure
Investigating changes in molecular and genetic expression profiles after ⁹⁰Y exposure provides insights into the cellular pathways affected by radiation. Techniques such as next-generation sequencing (NGS) and quantitative PCR (qPCR) are used to identify differentially expressed genes. bmj.combmj.complos.orgoup.com Studies on hepatocellular carcinoma tissue after ⁹⁰Y radioembolization have shown significant changes in gene expression, particularly enrichment of genes related to innate and adaptive immune responses. bmj.combmj.com For example, analysis revealed upregulation of genes involved in chemotaxis pathways, such as those related to CCL5 and CXCL16. bmj.combmj.com
Data from gene expression analysis can be presented as heat maps illustrating differential gene expression between treated and control groups, and pathway analysis can highlight the biological processes that are significantly altered. bmj.combmj.com
| Gene/Pathway | Fold Change (Treated vs Control) | p-value | Enriched Pathway (if applicable) |
| Gene A | > 2 | < 0.01 | Immune Response |
| Gene B | > 2 | < 0.01 | Chemotaxis |
| Gene C | < 1 | < 0.01 | (Suppressed pathway) |
| ... | ... | ... | ... |
| CCL5 | Upregulated | Significant | Chemotaxis |
| CXCL16 | Upregulated | Significant | Chemotaxis |
Note: This table is illustrative. Actual fold changes and p-values would be derived from specific experimental data. bmj.combmj.com
In Vivo Preclinical Animal Models for this compound Investigations
In vivo studies using animal models are essential for evaluating the complex interactions of ⁹⁰Y-labeled agents within a living system, including their distribution, targeting efficiency, and therapeutic effects on tumors. iaea.orgiaea.org
Xenograft and Syngeneic Tumor Models
Xenograft models, typically involving the implantation of human cancer cells into immunodeficient mice, are widely used to assess the efficacy of ⁹⁰Y-labeled radiopharmaceuticals against human tumors. openmedscience.comopenmedscience.compnas.orgnih.govnih.govaacrjournals.orgresearchgate.netplos.org These models allow for the evaluation of tumor growth inhibition or regression following ⁹⁰Y treatment. For instance, studies using orthotopic xenograft models of hepatocellular carcinoma have shown that ⁹⁰Y-labeled antibodies targeting specific tumor antigens can halt tumor growth. nih.gov Pretargeted radioimmunotherapy using ⁹⁰Y in murine lymphoma xenograft models demonstrated significant tumor regression and improved survival compared to control groups. pnas.orgplos.org
Syngeneic models, which use immunocompetent animals and cancer cells originating from the same genetic background, are valuable for studying the interplay between ⁹⁰Y treatment and the immune system. researchgate.netplos.orgaacrjournals.org Research using syngeneic murine leukemia models has compared the efficacy of ⁹⁰Y with other radioisotopes, indicating that ⁹⁰Y-labeled antibodies can be effective in treating leukemia in this setting. plos.orgresearchgate.net These models can also be used to investigate the immunomodulatory effects of ⁹⁰Y and its potential synergy with immunotherapies. researchgate.netaacrjournals.org
Data from these models often includes tumor volume measurements over time and survival rates.
| Model Type | Cancer Type | ⁹⁰Y-labeled Agent | Treatment Outcome |
| Xenograft (Nude Mouse) | Human Breast Cancer | ⁹⁰Y-labeled Diabody | Substantial inhibition of tumor growth rates. nih.govaacrjournals.org |
| Xenograft (Nude Mouse) | Human Ovarian Cancer | ⁹⁰Y-labeled Diabody | Minor delay in tumor growth. nih.govaacrjournals.org |
| Xenograft (Nude Mouse) | Human HCC | ⁹⁰Y-labeled Anti-GPC3 Ab | Halted tumor growth. nih.gov |
| Xenograft (Nude Mouse) | Human Lymphoma | Pretargeted ⁹⁰Y-DOTA-biotin | 100% cure rate observed at certain doses. plos.org |
| Syngeneic (Murine) | Murine Leukemia | ⁹⁰Y-anti-CD45 Ab | More effective than ¹⁷⁷Lu in treating leukemia. plos.orgresearchgate.net |
| Syngeneic (Murine) | Murine Melanoma | ⁹⁰Y-NM600 | Evaluated for immunomodulation. aacrjournals.org |
Biodistribution Studies in Animal Models
Biodistribution studies in animal models are critical for determining the tissue distribution and pharmacokinetics of ⁹⁰Y-labeled radiopharmaceuticals. iaea.orgiaea.orgopenmedscience.compnas.orgaacrjournals.orgnih.gov These studies involve administering the ⁹⁰Y-labeled agent to animals and measuring the radioactivity levels in various organs and tissues at different time points. This data is essential for assessing targeting specificity, off-target accumulation, and estimating radiation absorbed doses to different organs. iaea.orgaacrjournals.orgnih.gov
Studies in rats and nonhuman primates have investigated the biodistribution of various ⁹⁰Y-labeled compounds, including microspheres and antibodies. iaea.orgaacrjournals.orgnih.gov For example, biodistribution studies of ⁹⁰Y-labeled anti-CD45 antibody in macaques showed selective delivery of radiation to hematopoietic tissues like the spleen, marrow, and lymph nodes, with lower uptake in non-target organs such as the liver and lungs. aacrjournals.orgnih.gov The distribution can also depend on the mode of administration, as shown in studies with ⁹⁰Y-labeled particles injected intravenously versus intra-articularly in rats. iaea.org
Biodistribution data is often presented as the percentage of injected dose per gram of tissue (%ID/g) or as estimated absorbed doses (cGy/mCi).
| Organ/Tissue | % Injected Dose per Gram (Example Data) | Estimated Absorbed Dose (cGy/mCi) (Example Data) |
| Spleen | Data varies by specific study | 2120 aacrjournals.orgnih.gov |
| Bone Marrow | Data varies by specific study | 1060 aacrjournals.orgnih.gov |
| Lymph Nodes | Data varies by specific study | 315 aacrjournals.orgnih.gov |
| Liver | Data varies by specific study | 440 aacrjournals.orgnih.gov |
| Lungs | Data varies by specific study | 285 aacrjournals.orgnih.gov |
| ... | ... | ... |
Note: Example absorbed dose data is from a study using ⁹⁰Y-anti-CD45 antibody in macaques. Specific biodistribution data (%ID/g) would vary significantly depending on the ⁹⁰Y conjugate and animal model used. aacrjournals.orgnih.gov
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Settings
Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for evaluating the in vivo behavior of 90Y, particularly when conjugated to targeting molecules. The PK/PD properties of 90Y-labeled medicinal products are largely dependent on the nature of the molecule to which the radionuclide is attached. wikipedia.org
Studies in rats involving intravenous administration of this compound chloride have shown rapid clearance from the blood. At 1 and 24 hours post-injection, blood radioactivity levels decreased significantly from 11.0% to 0.14% of the administered activity. The primary organs where this compound chloride distributes are the liver and bones. Within 5 minutes of injection, 18% of the injected activity was taken up by the liver. wikipedia.org
The pharmacokinetic profile of this compound chloride can be influenced by the administered dose and its chemical form, specifically whether it is chelated or unchelated. t3db.ca Investigations using colloidal Yttrium chloride solutions with varying particle sizes have demonstrated differential biodistribution patterns in rabbits following intravenous injection. Larger particles were observed to clear rapidly and distribute predominantly to the liver and spleen, while smaller particles exhibited slower clearance and accumulated in bone and bone marrow. Particles of intermediate size showed approximately equal concentration in bone and liver after 18 hours. t3db.ca
For targeted radiopharmaceuticals, such as those utilizing somatostatin (B550006) analogs like DOTATOC, the pharmacokinetic and pharmacodynamic behavior is primarily dictated by the functionalized peptide, irrespective of the coordinated radioisotope (e.g., 111In, 68Ga, 86Y, 90Y, or 177Lu). fishersci.com Data obtained from studies with 86Y- or 111In-labeled DOTATOC have been utilized to predict the in vivo behavior of radiopharmaceuticals labeled with higher energy beta emitters like 90Y and 177Lu. fishersci.com
Preclinical evaluations of novel 90Y conjugates, such as this compound FAPi-04, a radiotherapeutic targeting fibroblast activation protein (FAP), have included detailed examinations of uptake patterns and biodistribution in mouse models. atamanchemicals.com These animal studies revealed that this compound FAPi-04 preferentially accumulates in tumors while demonstrating relatively low uptake in non-target organs like the liver and kidneys. atamanchemicals.com
Pharmacokinetic Data of this compound Chloride in Rats wikipedia.org
| Time Post-Injection | Blood Radioactivity (% Administered Activity) | Liver Uptake (% Injected Activity) |
| 1 hour | 11.0 | Not specified |
| 24 hours | 0.14 | Not specified |
| 5 minutes | Not specified | 18 |
Microscopic Dosimetry in Animal Tissues
Microscopic dosimetry in animal tissues is essential for understanding the localized radiation dose distribution from 90Y and correlating it with biological effects at a cellular or tissue level. Preclinical dosimetry considerations for 90Y-labeled microspheres, including both resin and glass types, have been a focus since the late 1980s and 1990s. wikipedia.org
Studies involving tissue samples obtained after administration of resin 90Y in animals have provided insights into tumor-to-liver absorbed dose ratios. One such study reported a mean absorbed dose ratio of tumor to liver of 6:1, with a range spanning from 0.4:1 to 45:1. wikipedia.org
The preferential accumulation of 90Y FAPi-04 in tumors and its low uptake in non-target organs observed in animal models are critical factors for dosimetry, indicating targeted radiation delivery to malignant tissue. atamanchemicals.com
Precision dosimetry in 90Y radioembolization can be enhanced through techniques like CT imaging of radiopaque microspheres in animal models, such as a rabbit liver model. nih.gov This approach allows for the extraction of accurate dose metrics. nih.gov Post-treatment dosimetry in these studies is performed by convolving 90Y dose-voxel kernels with activity distributions derived from both PET and CT imaging. nih.gov A strong linear correlation (r² > 0.999) has been demonstrated between the average Hounsfield unit and microsphere concentration in CT calibration phantoms, with a reported slope of 14.13 HU/mg/mL. nih.gov
Microdosimetric evaluations have also been conducted in models like the porcine gastrointestinal tract after infusion of 90Y microspheres to determine the absorbed-dose profile within the tissue wall. nih.gov Histological analysis in this model indicated that lesions were superficial to areas of abnormally high microsphere deposition, suggesting a preference for submucosal deposition. nih.gov Dosimetric assessment at the luminal mucosa, based on the microscopic distribution of microspheres, confirmed that conventional hepatic dosimetry techniques can provide a first-order estimate of the absorbed dose. nih.gov
In preclinical studies utilizing this compound RadioGel™, a 90Y-polymer composite for direct interstitial injection into solid tumors, microCT imaging at 10 days post-injection showed that the yttrium phosphate (B84403) microparticles remained confined to the injection site. charchem.org This localized distribution resulted in radiation doses being primarily confined to the tumors and their margins in rabbits. charchem.org
Correlation between Hounsfield Unit and Microsphere Concentration nih.gov
| Metric | Value |
| Correlation Coefficient (r²) | > 0.999 |
| Slope (HU/mg/mL) | 14.13 |
Development and Evaluation of Novel this compound Delivery Systems
The development of novel delivery systems for 90Y is aimed at improving targeting specificity, enhancing tumor uptake, and minimizing exposure to healthy tissues. These systems range from micro- and nanoparticles to targeted molecular carriers and localized delivery techniques.
Microparticle and Nanoparticle Carriers for this compound
Microspheres labeled with 90Y, including both resin and glass types, are established carriers utilized in radioembolization, particularly for liver tumors, delivered via the hepatic artery. uni.lunih.gov These microspheres facilitate the localized delivery of high radiation doses to hepatic lesions while sparing much of the surrounding healthy liver tissue. uni.lunih.gov Clinically available glass 90Y microspheres (e.g., TheraSpheres) typically have diameters ranging from 20 to 40 µm and specific gravities between 3.2 and 3.6 g/cc. nih.gov
Beyond conventional microspheres, research is exploring advanced microparticle formulations. Yttrium aluminosilicate (B74896) (YAS) microspheres incorporating iron oxide nanocrystals, for instance, enable intra-procedural magnetic resonance imaging (MRI). nih.gov Preclinical studies have evaluated magnetically functionalized iron oxide-doped YAS microparticles for their potential in image-guided thermoradiotherapy in liver tumors. nih.gov Inductively coupled plasma optical emission spectrometry (ICP-OES) has been used to confirm selective intra-tumoral delivery of these particles. nih.gov
Hydrogel-based systems represent another innovative approach for localized 90Y delivery. This compound IsoPet, a hydrogel composed of a biodegradable polymer and 90Y microspheres, is designed for direct injection into tumor tissues. uni.lu Upon administration, it polymerizes at body temperature, creating a lattice that traps the 90Y microspheres, thereby enabling targeted radiotherapy. uni.lu Preclinical testing of this system demonstrated good stability and uniform distribution within the tissue. uni.lu This technology has been applied in veterinary medicine for treating various solid tumors. uni.lu
Nanoparticle carriers are also being investigated for 90Y delivery. Studies have explored the use of this compound-doped upconversion nanoparticles (UCNP) conjugated with targeted toxins, such as a designed ankyrin repeat protein (DARPin) specific to HER2 receptors. sci-toys.comnih.gov This hybrid nanocomplex was evaluated in human breast adenocarcinoma cells overexpressing HER2 receptors and in immunodeficient mice bearing HER2-positive xenograft tumors. sci-toys.comnih.gov The complex demonstrated high therapeutic efficacy and provided imaging contrast in both in vitro and in vivo settings. sci-toys.comnih.gov In mouse studies, intratumoral administration of these nanoparticles was employed to reduce systemic toxicity and enhance the local therapeutic effect. sci-toys.com
In Vitro Cytotoxicity of this compound-doped Upconversion Nanoparticles and Targeted Toxin nih.gov
| Agent | IC50 (µg/mL) |
| 90Y-doped UCNP (UCNP-R) | 140 |
| Targeted Toxin (UCNP-T) | 5.2 |
| Combined (90Y-doped UCNP + Toxin) (UCNP-R-T) | 0.0024 |
| Synergistic Effect | ~2200-fold |
Targeted Peptides and Antibodies Labeled with this compound (e.g., FAPi, Tabituximab, Somatostatin Analogs)
Radiolabeling involves the attachment of a radioactive isotope like 90Y to carrier molecules, such as monoclonal antibodies, peptides, or other chemical vectors, to achieve targeted delivery for radiotherapeutical or diagnostic applications. uni.lut3db.ca this compound chloride serves as a precursor for the synthesis of these radiopharmaceuticals. uni.lu
Fibroblast activation protein inhibitors (FAPis) labeled with 90Y are being developed as targeted radiotherapeutics. Preclinical evaluation of this compound FAPi-04 has shown high specificity for cells expressing FAP and low affinity for FAP-negative cells in in vitro assays. atamanchemicals.com Animal models further confirmed the preferential accumulation of this conjugate in tumors. atamanchemicals.com Other FAPi conjugates, such as FAPI-46 and NOTA-FAPI, are also under investigation, demonstrating targeting capabilities for FAP-expressing tumors. wikipedia.orgereztech.com
Antibody-based delivery systems utilize the specificity of monoclonal antibodies to target antigens overexpressed on cancer cells. This compound Tabituximab barzuxetan is a radiolabelled therapy designed to target synovial sarcoma by selectively binding to FZD10, an antigen found on tumor cells. macsenlab.comnih.gov Preclinical studies have provided support for the therapeutic rationale of this targeted approach. macsenlab.com Another example is this compound FF-21101, an anti-P-cadherin antibody conjugated to 90Y, which demonstrated preferential uptake in P-cadherin-expressing tumors and antitumor activity in mouse xenograft models of ovarian and lung adenocarcinoma in preclinical research. fishersci.be
Somatostatin analogs represent a class of peptides that can be labeled with 90Y for targeted therapy of neuroendocrine tumors that express somatostatin receptors. fishersci.comnih.gov DOTATOC (Edotreotide), a somatostatin analog peptide conjugated with the chelator DOTA, can coordinate radionuclides including 90Y. fishersci.comereztech.comciteab.com [90Y]Y-DOTATOC has shown greater affinity for tumor cells expressing somatostatin receptors compared to other analogs like [111In-DTPA0]-octreotide. fishersci.com The choice between 90Y and 177Lu for labeling DOTATOC can depend on tumor size, with 90Y being considered more suitable for larger lesions (>20 mm). fishersci.com this compound Edotreotide specifically delivers targeted beta radiation to somatostatin receptor-positive neuroendocrine tumors. nih.gov Lanreotide is another long-acting analog of somatostatin that could potentially be utilized in targeted therapies. nih.govciteab.com
Intravascular and Localized Delivery Techniques in Preclinical Models
Various preclinical delivery techniques are employed to administer 90Y, aiming for precise localization of the radioactivity within the target tissue. Intra-arterial injection is a common method, particularly in the context of radioembolization for liver tumors, where 90Y microspheres are delivered via the hepatic artery. uni.lu This technique facilitates localized treatment with high radiation doses while minimizing exposure to healthy surrounding tissue. uni.lu
Intravascular radionuclide therapy (IVRNT) using complexes like 90Y-DOTA and 90Y-DTPA has been explored in preclinical studies. radiopaedia.org
Beyond particulate or complex delivery, localized irradiation techniques using a 90Y source have been investigated. In a hypercholesterolemic rabbit model of restenosis, intra-arterial beta irradiation utilizing flexible 90Y coils within a centering balloon was found to be technically feasible and effective in inhibiting neointimal hyperplasia. nih.gov
Direct interstitial injection is another localized delivery approach, as demonstrated with the this compound-polymer composite (RadioGel™). charchem.org Preclinical studies in rabbits showed that this method resulted in the confinement of yttrium phosphate microparticles to the injection site at 10 days post-injection, effectively localizing the radiation dose to the tumors and their margins. charchem.org
Image-guided intra-arterial delivery techniques are also established for radioisotope therapy, including those utilizing 90Y.
Furthermore, intratumoral administration has been employed in preclinical studies evaluating novel nanoparticle-based delivery systems, such as this compound-doped upconversion nanoparticles conjugated with targeted toxins. sci-toys.com Administering these nanoparticles directly into xenograft tumors in immunodeficient mice was performed to reduce potential systemic toxicity and enhance the local therapeutic effect. sci-toys.com
Dosimetry and Imaging Modalities in Yttrium 90 Research
Dosimetric Formalisms and Computational Models for Yttrium-90
The high-energy beta particles emitted by ⁹⁰Y have a relatively short range in tissue (average path approximately 2.5-5.8 mm) directivepublications.orgradiopaedia.orgopenmedscience.com. This characteristic allows for localized dose deposition, which is advantageous for targeted therapies but presents challenges for precise dosimetry, especially at the microscopic level accscience.com.
Medical Internal Radiation Dose (MIRD) Schema Application in Research
The Medical Internal Radiation Dose (MIRD) formalism provides a standardized method for calculating absorbed radiation dose from internally administered radionuclides. openmedscience.comnih.gov. The MIRD single-compartment model is a widely used approach for ⁹⁰Y dosimetry, particularly in liver cancer treatment nih.gov. This model typically assumes a uniform distribution of ⁹⁰Y activity within a defined target region, such as the liver or a tumor openmedscience.comnih.gov. The absorbed dose is calculated based on the cumulated activity in the target organ and the corresponding S-value, which represents the mean absorbed dose to a target region per unit of cumulated activity in a source region openmedscience.com.
Research studies have applied the MIRD model to estimate absorbed doses in ⁹⁰Y radioembolization. For instance, a retrospective study evaluating radiation segmentectomy with ⁹⁰Y resin microspheres used a single-compartment MIRD model to estimate tumor absorbed dose rsna.org. Threshold doses estimated using this model were correlated with complete pathologic necrosis in hepatocellular carcinoma (HCC) rsna.org. Another study comparing different dosimetry models found that the MIRD model resulted in higher prescribed activity compared to the Body Surface Area (BSA) model for resin microspheres nih.gov.
However, a major limitation of the organ-level MIRD schema is the assumption of uniform activity distribution, which may not accurately reflect the heterogeneous distribution of microspheres in reality openmedscience.comdosisoft.com.
Voxel-Based Dosimetry Methodologies
Voxel-based dosimetry methods address the limitations of the uniform distribution assumption in the MIRD schema by calculating dose at a higher spatial resolution, typically at the voxel level of imaging data dosisoft.comresearchgate.netcore.ac.uk. These methods utilize quantitative imaging techniques, such as PET or SPECT, to determine the three-dimensional distribution of ⁹⁰Y activity within the target volume and surrounding tissues dosisoft.comresearchgate.net.
Several voxel-based dosimetry models have been developed, including Dose Point Kernel (DPK) convolution and the Local Deposition Method (LDM), as well as methods based on Voxel S-Values (VSV) and collapsed cone convolution researchgate.net. These methods allow for the assessment of heterogeneous dose distributions and the generation of dose-volume histograms (DVHs), which provide a more detailed understanding of the dose delivered to different tissue volumes dosisoft.com.
Research has explored the use of voxel-based dosimetry to predict tumor response and toxicity in patients treated with ⁹⁰Y radioembolization snmjournals.orgnih.govesmed.org. Studies have shown that voxel-based dosimetry can provide more accurate predictions compared to methods assuming uniform distribution snmjournals.org. For example, a study using voxel-based dosimetry in HCC patients treated with ⁹⁰Y glass microspheres found that specific absorbed dose metrics in the non-tumor liver tissue were associated with an increased risk of liver decompensation snmjournals.org.
Dose-Point Kernel (DPK) Convolution and Local Deposition Methods (LDM)
DPK convolution and LDM are two approaches used in image-based voxel-based dosimetry for ⁹⁰Y.
Dose-Point Kernel (DPK) Convolution: This method involves convolving the activity distribution obtained from imaging with a pre-calculated DPK. The DPK represents the dose deposited at a certain distance from a point source of the radionuclide in a specific medium nih.govrsna.org. This method accounts for the finite range of beta particles and the dose deposited in voxels adjacent to where the decay occurred nih.govrsna.org.
Local Deposition Method (LDM): The LDM is a simpler alternative that assumes that the entire kinetic energy of a beta particle is deposited within the voxel where the decay occurs directivepublications.orgnih.govrsna.org. This assumption is considered reasonable for high-energy beta emitters like ⁹⁰Y, especially when the voxel size is larger than the average range of the beta particles nih.govrsna.org.
Research comparing DPK convolution and LDM for ⁹⁰Y PET-based dosimetry has shown that LDM may provide comparable accuracy to DPK convolution, particularly for PET systems with limited resolution nih.govrsna.orgresearchgate.net. LDM has the advantage of being simpler to implement, not requiring additional post-processing steps nih.govrsna.orgresearchgate.net. Studies have utilized LDM for dosimetry calculations from ⁹⁰Y PET/CT images directivepublications.org.
Monte Carlo Simulations for this compound Dosimetry
Monte Carlo (MC) simulations are powerful computational methods that model the transport of radiation particles through matter, providing highly accurate dose distributions researchgate.netopenmedscience.comaccscience.comsnmjournals.org. MC simulations can account for complex geometries, tissue heterogeneities, and the detailed physics of particle interactions, offering a more realistic representation of dose deposition compared to simpler models researchgate.netopenmedscience.comaccscience.com.
In ⁹⁰Y dosimetry research, MC simulations are used to calculate absorbed doses in various tissues and organs, including tumors and organs at risk researchgate.netaccscience.comijrr.com. These simulations can be performed using general-purpose radiation transport codes like PENELOPE or toolkits specifically designed for nuclear medicine applications like GATE (based on Geant4) researchgate.netopenmedscience.comaccscience.comsnmjournals.org.
Studies have employed MC simulations to investigate dose distributions from ⁹⁰Y microspheres researchgate.netaccscience.com. Comparisons between MC simulations and MIRD methodology have shown differences in calculated absorbed doses, particularly in tumor tissues and lungs, highlighting the potential advantages of MC simulations for dose verification ijrr.com. MC simulations can also be used to model dose rates for patient release studies purdue.edu. Furthermore, research is exploring the integration of patient-specific tomographic images into MC simulations for personalized dosimetry in ⁹⁰Y radioembolization nih.gov.
Quantitative Imaging Techniques for this compound Distribution in Research
Quantitative imaging plays a vital role in ⁹⁰Y research by providing information on the spatial distribution and concentration of the radionuclide within the body. This information is essential for accurate image-based dosimetry.
Positron Emission Tomography (PET) Imaging of this compound (Internal Pair Production)
While ⁹⁰Y is predominantly a beta-emitter, the rare event of internal pair production following its decay to an excited state of ⁹⁰Zr results in the emission of a positron wikipedia.orgiaea.orgpurdue.edumdpi.com. These positrons annihilate with electrons, producing two 511 keV photons that are detected by PET scanners iaea.orgmdpi.com. This phenomenon allows for direct PET imaging of ⁹⁰Y distribution iaea.orgpurdue.edumdpi.comnih.gov.
⁹⁰Y PET imaging has gained popularity for post-treatment imaging in radioembolization due to its superior image quality and potential for quantitative accuracy compared to bremsstrahlung SPECT, which detects the broad spectrum of photons produced by the interaction of beta particles with tissue wikipedia.orgiaea.orgnih.govmdpi.com. PET imaging offers higher spatial resolution, enabling better delineation of ⁹⁰Y distribution iaea.org.
However, the very low branching ratio of internal pair production in ⁹⁰Y decay (approximately 0.0032% to 0.01%) is a significant limitation for PET imaging, resulting in a low signal-to-noise ratio (SNR) and requiring long scan times iaea.orgpurdue.edumdpi.commdpi.com. Despite this, research has demonstrated the feasibility of ⁹⁰Y PET imaging for assessing microsphere biodistribution and performing quantitative dosimetry iaea.orgpurdue.edumdpi.comnih.gov. Advances in PET scanner technology, such as long axial field-of-view scanners, are helping to improve image quality and reduce scan times for ⁹⁰Y PET mdpi.com.
Studies have utilized ⁹⁰Y PET/CT for image-based dosimetry, converting quantitative PET images into spatial absorbed-dose data nih.govrsna.orgresearchgate.net. Research continues to explore the accuracy and limitations of ⁹⁰Y PET imaging for quantitative dosimetry, particularly in cases of highly heterogeneous activity distributions purdue.edu.
Bremsstrahlung Imaging with Planar Scintigraphy and SPECT
Bremsstrahlung radiation is produced as the high-energy beta particles emitted by ⁹⁰Y interact with the surrounding tissues. This continuous spectrum of photons allows for the imaging of ⁹⁰Y distribution using standard gamma cameras. nih.govresearchgate.net
Planar Scintigraphy: Planar imaging provides a two-dimensional assessment of ⁹⁰Y distribution and can be used for whole-body assessment. nih.gov It offers rapid image acquisition and is a relatively accessible and less expensive modality. nih.gov However, planar imaging cannot distinguish between primary and scattered bremsstrahlung photons, which limits its quantitative accuracy. nih.gov It also suffers from poor spatial resolution compared to other modalities, with significant tails in the point spread function due to high-energy photons penetrating the collimator septa. researchgate.net Image interpretation can be challenging due to the overlap of signals from different depths and differential attenuation in various tissues. tandfonline.com
SPECT: Single Photon Emission Computed Tomography (SPECT) provides three-dimensional visualization of ⁹⁰Y distribution, offering improved anatomical discrimination of discrete foci compared to planar imaging. nih.gov SPECT imaging may also allow for improved quantification compared to planar approaches and better 3D dose assessment. nih.gov Medium- and high-energy parallel-hole collimators are typically used to optimize sensitivity for ⁹⁰Y bremsstrahlung photons. nih.gov Despite providing 3D information, bremsstrahlung SPECT imaging still faces limitations in quantification due to the inability to distinguish between primary and scattered photons. nih.gov Image quality can also be less than ideal. nih.gov Compared to PET, SPECT systems generally suffer from poorer sensitivity and spatial resolution. researchgate.net
Cerenkov Luminescence Imaging (CLI) for this compound Detection
Cerenkov luminescence imaging (CLI) is an optical imaging technique that detects the light emitted when charged particles, such as the beta particles from ⁹⁰Y, travel faster than the speed of light in a dielectric medium like biological tissue. nih.govucdavis.eduresearchgate.netsnmjournals.org ⁹⁰Y is a strong emitter of Cerenkov radiation due to its relatively high beta decay energy, producing approximately 50 visible wavelength photons per decay in tissue-like media. nih.gov This makes CLI a promising option for imaging ⁹⁰Y, particularly in preclinical settings. nih.gov
CLI can combine aspects of nuclear medicine and optical imaging, offering rapid image acquisition and relatively inexpensive imaging systems. nih.gov It allows for the noninvasive imaging of beta-emitting radionuclides in small animals with high sensitivity. ucdavis.edu Studies using tissue-like phantoms have explored the sensitivity limits and quantification performance of CLI for ⁹⁰Y. For a small target at a depth of 9 mm in a phantom, the detection limit was determined to be 10 nCi for a 2-minute exposure. nih.govresearchgate.netnih.gov Quantitative performance showed linearity within 5% for target activities of 70 nCi and above. nih.govresearchgate.netnih.gov An advantage of ⁹⁰Y for CLI is the absence of gamma emissions, which can generate noise in optical detector systems. snmjournals.org This, combined with the higher beta energy, can result in significantly higher sensitivity compared to isotopes like ¹⁸F. snmjournals.org CLI is expected to facilitate the development and comparison of ⁹⁰Y-labeled compounds. snmjournals.org
Development of Imageable Microspheres for this compound Research
Traditional ⁹⁰Y microspheres used in radioembolization are not directly imageable with conventional imaging modalities like CT or MRI. This limitation makes precise post-treatment verification of microsphere distribution challenging. To address this, research has focused on developing imageable microspheres.
Imageable microspheres are designed to be visible under imaging techniques such as X-ray, Cone Beam CT, and CT, in addition to their radioactive properties. missouri.eduhmpgloballearningnetwork.com This allows for potential improvements in tumor targeting during administration and more accurate post-procedure verification of microsphere distribution. missouri.edu These microspheres can provide multimodal imaging capability. hmpgloballearningnetwork.com Studies are evaluating the safety and efficacy of these imageable glass ⁹⁰Y microspheres. missouri.eduhmpgloballearningnetwork.commdpi.com Early results from clinical studies are investigating their imaging characteristics and the correlation between microsphere radiopacity and radioactivity distribution. hmpgloballearningnetwork.com The ability to visualize microspheres directly with CT allows for the potential to perform CT-based dosimetry, which may offer increased accuracy relative to PET-based dosimetry and provide clinicians with a better understanding of the dose-response relationship. missouri.eduabkbiomedical.com Potential benefits include reduced partial volume effects and respiratory motion artifacts, improved visualization of dose distribution, and accurate quantification of dose heterogeneity. abkbiomedical.com
Phantom Studies and Calibration Challenges for this compound Quantification
Phantom studies are essential for evaluating and standardizing the quantitative accuracy of imaging systems and dosimetry methods for ⁹⁰Y. These studies utilize phantoms designed to mimic the scattering and attenuation properties of tissue and contain known amounts and distributions of ⁹⁰Y activity.
Standardization of this compound Activity Measurements
Accurate measurement of ⁹⁰Y activity is fundamental for reliable dosimetry and treatment planning. Standardization of ⁹⁰Y activity measurements is crucial for ensuring consistency across different institutions and studies. Activity measurements of ⁹⁰Y, particularly in the context of microspheres, are often traceable to standards developed by national metrology institutes such as the National Institute of Standards and Technology (NIST). snmjournals.orgnist.gov
Methods for standardizing ⁹⁰Y include 4πβ liquid scintillation efficiency tracing. researchgate.netnih.gov This method, often used with techniques like the CIEMAT/NIST method, relates the efficiencies of ⁹⁰Y and a tracer radionuclide. researchgate.netnih.gov Accurate measurement of radionuclide impurities, such as ⁹⁰Sr, is important in these standardization processes. researchgate.netnih.gov Standardized ⁹⁰Y solutions are available from recognized laboratories. who.int
Despite standardization efforts, challenges exist in migrating calibrations to different ionization chambers (dose calibrators). snmjournals.orgnist.govnist.gov Variations can arise depending on the dose calibrator manufacturer, model, and the specific settings used for ⁹⁰Y. d-nb.infosnmjournals.org
Impact of Geometry, Height, and Impurities on Calibration
Several factors can impact the accuracy of ⁹⁰Y activity calibration, including source geometry, height within the measuring instrument, and the presence of radioactive impurities.
Geometry and Height: The geometry of the source container (e.g., vial vs. syringe) and its position or height within an ionization chamber or imaging system can influence the measured activity. snmjournals.orgnist.govd-nb.inforesearchgate.net Studies have shown that changes in source geometry can introduce systematic biases. snmjournals.orgnist.govnist.gov Geometry-specific calibration settings may be necessary for accurate measurements. snmjournals.orgnist.gov
Impurities: The presence of radioactive impurities in ⁹⁰Y preparations can significantly impact activity measurements, particularly when using ionization chambers or PET imaging. researchgate.netsnmjournals.org Some impurities, such as ⁸⁸Y and ⁴⁶Sc, have high-energy gamma emissions or higher positron emission fractions compared to ⁹⁰Y, making instruments much more sensitive to their presence. snmjournals.org Even seemingly small impurity fractions can lead to significant overestimates of ⁹⁰Y activity. snmjournals.org For example, an R-series Capintec dose calibrator can be significantly more sensitive to ⁸⁸Y and ⁴⁶Sc than to ⁹⁰Y. snmjournals.org While typical levels of impurities might result in relatively small errors in dose calibrator or PET measurements within the typical use period, their impact needs careful consideration for accurate quantification. snmjournals.org
Resolution and Noise Considerations in this compound Imaging
Image quality in ⁹⁰Y imaging modalities like SPECT and PET is influenced by factors such as spatial resolution and noise. These factors directly impact the accuracy of quantitative analysis and dosimetry.
Resolution: Spatial resolution refers to the ability of an imaging system to distinguish between two closely spaced objects. In ⁹⁰Y imaging, limited spatial resolution can lead to blurring and partial volume effects, which can reduce quantitative accuracy. researchgate.net The spatial resolution of ⁹⁰Y SPECT has been reported in the range of 11.4–12.5 mm. researchgate.net PET generally offers better spatial resolution compared to bremsstrahlung imaging (planar and SPECT). nih.govresearchgate.net The spatial resolution of PET systems for ⁹⁰Y can range from 2.2 to 12.1 mm depending on the system and reconstruction parameters. researchgate.net Optimizing reconstruction parameters, such as the number of iterations and subsets, and incorporating techniques like point-spread function modeling can improve resolution and quantitative accuracy in PET imaging of ⁹⁰Y. researchgate.netmdpi.comnih.gov
Noise: Noise in imaging refers to random fluctuations in the signal that can obscure the true distribution of activity and affect quantitative accuracy. ⁹⁰Y PET imaging is particularly challenged by low signal-to-noise ratio (SNR) due to the low branching ratio for internal pair production. nih.govmdpi.com This often necessitates long scan times to acquire sufficient counts. mdpi.com Image reconstruction parameters and filtering can impact noise levels. Increasing the number of iterations in iterative reconstruction can increase image noise. mdpi.com Post-reconstruction filtering can reduce noise but may also affect resolution. mdpi.commdpi.com Phantom studies are used to evaluate the impact of different acquisition and reconstruction parameters on image noise and their effect on quantitative accuracy and absorbed dose calculations. researchgate.netnih.govmdpi.com For example, increasing scan duration can reduce image noise in digital photon counting PET. researchgate.net
The interplay between resolution and noise is critical for quantitative ⁹⁰Y imaging. While methods like modeling degrading factors can improve image contrast, they may also lead to increased noise. researchgate.net Optimizing imaging conditions and reconstruction parameters is essential to achieve images suitable for accurate post-treatment dosimetry. mdpi.commdpi.com
Radiobiological Investigations of Yttrium 90
Comparative Radiobiology: Yttrium-90 vs. External Beam Radiation Therapy (EBRT)
The radiobiological effects of ⁹⁰Y differ significantly from those of conventional EBRT, largely attributable to the continuous low dose rate delivery of ⁹⁰Y radiation. snmjournals.orgsnmjournals.org Studies comparing ⁹⁰Y and high-energy photons (used in EBRT) in cell lines, such as colorectal cancer (CRC) cell lines, using clonogenic assays have highlighted these differences. snmjournals.orgsnmjournals.orgnih.gov
Research indicates that ⁹⁰Y delivered at a low dose rate (LDR) is radiobiologically less effective than EBRT in terms of cell kill. nih.govresearchgate.net However, ⁹⁰Y delivered at a high dose rate (HDR) has been found to be as radiobiologically effective as acute EBRT. nih.govresearchgate.net For instance, in HT29 colorectal cancer cells, the α/β ratio for HDR-⁹⁰Y was approximately 31, while for EBRT it was around 3.5. nih.gov This suggests that the efficacy of radionuclide therapy with ⁹⁰Y is dependent on the initial dose rate of radiation delivery. nih.govresearchgate.net Consequently, a higher initial activity of ⁹⁰Y may be required to achieve an outcome comparable to that of EBRT. nih.govresearchgate.net
Despite these differences, dosimetric studies have sometimes assumed equivalence between ⁹⁰Y selective internal radiation therapy (SIRT) and EBRT, which can lead to an overestimation of the biological effective dose (BED) for SIRT. snmjournals.orgsnmjournals.org Applying experimentally determined α/β ratios suggests that physical ⁹⁰Y doses achieved (e.g., 40-60 Gy in tumor) may be biologically equivalent to EBRT doses that are 20-30% lower. snmjournals.orgsnmjournals.org For example, a physical dose of 48.3 Gy from ⁹⁰Y irradiation can result in the same biological effective dose as 32.5 Gy of ⁹⁰Y equivalent EBRT. researchgate.net
The distinct effects of ⁹⁰Y compared to EBRT can be primarily ascribed to the continuous low dose rate of ⁹⁰Y radiation and potentially dose heterogeneity. snmjournals.orgsnmjournals.org While some studies suggest dose heterogeneity could play a role, others have not found a statistically significant correlation between tumor volume change and bremsstrahlung SPECT-based dose heterogeneity. snmjournals.orgsnmjournals.org
Linear-Quadratic Model and Tumor Control Probability Modeling in this compound Studies
The Linear-Quadratic Model (LQM) is a widely used radiobiological model for assessing biological responses in radiotherapy, including targeted radionuclide therapy like ⁹⁰Y treatment. researchgate.netclaremont.edu The LQM describes cell survival based on the linear (α) and quadratic (β) components of cell killing, representing irreparable and reparable damage, respectively. snmjournals.orgresearchgate.net The α/β ratio is a key parameter in the LQM, reflecting the sensitivity of a tissue to changes in dose per fraction or dose rate. snmjournals.orgresearchgate.net
In ⁹⁰Y studies, the LQM is applied to calculate the biologically effective dose (BED), which allows for the comparison of different radiation delivery methods, such as the protracted low dose rate of ⁹⁰Y and the acute delivery of EBRT. snmjournals.orgsnmjournals.orgresearchgate.net The BED calculation incorporates the α and β parameters, as well as factors related to dose rate and repair half-time of sublethal damage. snmjournals.org
Tumor Control Probability (TCP) models aim to predict the likelihood of tumor response based on the absorbed dose, taking into account the specific characteristics of radionuclide therapy, such as heterogeneous dose distribution and protracted dose rate. researchgate.net TCP models based on the LQM have been used in ⁹⁰Y studies to assess tumor response. snmjournals.orgjcancer.org
Studies have determined radiosensitivity parameters (α and β) using clonogenic assays of cell lines exposed to ⁹⁰Y. snmjournals.orgsnmjournals.orgnih.gov These experimentally derived parameters are then used in BED and TCP calculations to model the radiobiological effects of ⁹⁰Y. snmjournals.orgsnmjournals.org For instance, parameters for CRC cell lines like DLD-1 and HT-29 exposed to ⁹⁰Y have been used to inform BED models. snmjournals.orgresearchgate.net
It is important to note that while the LQM is a standard formalism, its application to targeted radiotherapy with ⁹⁰Y involves parameters whose numerical values may not always be precisely known, which can limit the predictive accuracy of the model. researchgate.net
Assessment of Radiation-Induced Sublethal Damage Repair in this compound Exposed Cells
In the context of ⁹⁰Y, which delivers radiation at a continuous low dose rate, the potential for SLD repair is a relevant radiobiological consideration. The protracted nature of ⁹⁰Y irradiation allows time for cells to repair sublethal damage during the treatment delivery. snmjournals.orgsnmjournals.org This is in contrast to high dose rate EBRT, where the dose is delivered rapidly, providing less opportunity for repair between fractions (though repair can occur between fractions in a fractionated EBRT schedule). quizlet.comnih.gov
While the concept of SLD repair is well-established in radiobiology and is significant for sparsely ionizing radiation like X-rays, it is considered almost nonexistent for densely ionizing radiation like neutrons. quizlet.com Beta particles emitted by ⁹0Y have a lower linear energy transfer (LET) compared to alpha particles, leading to less complex DNA damage that is generally more readily repaired. thno.org
The dose rate of ⁹⁰Y radiation influences the extent of SLD repair. At very low dose rates, cells have more time to repair damage, potentially leading to reduced cell killing compared to higher dose rates. Studies comparing LDR and HDR ⁹⁰Y have shown that LDR ⁹⁰Y results in less cell death, which can be partly attributed to the opportunity for repair during the prolonged exposure. nih.govresearchgate.net
The repair of SLD reflects the repair of DNA breaks before they can interact to form lethal chromosomal aberrations. quizlet.comnih.gov While specific quantitative data on SLD repair rates in cells exposed to ⁹⁰Y were not extensively found in the provided search results, the principle of dose rate dependence on biological effect in ⁹⁰Y therapy implies that SLD repair is a contributing factor to the observed radiobiological differences compared to high dose rate irradiation.
Synergistic Effects of this compound Radiation with Other Research Modalities
Combining ⁹⁰Y radiation with other research modalities, such as DNA damage response (DDR) inhibitors and immunotherapeutic agents, is an area of active investigation aimed at enhancing therapeutic efficacy.
Combination with DNA Damage Response Inhibitors (e.g., PARP inhibitors)
DNA damage response (DDR) inhibitors, including PARP inhibitors, target pathways involved in repairing radiation-induced DNA damage. cancernetwork.comnih.govnih.gov Ionizing radiation, including beta emissions from ⁹⁰Y, causes various types of DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs). cancernetwork.comfrontiersin.org PARP proteins play a crucial role in the repair of SSBs through the base excision repair (BER) pathway. cancernetwork.comnih.govfrontiersin.org
PARP inhibitors work by preventing the repair of SSBs, which can then be converted into more lethal DSBs during DNA replication. cancernetwork.comfrontiersin.org This effect is particularly pronounced in cancer cells with existing defects in other DNA repair pathways, such as homologous recombination (HR), a concept known as synthetic lethality. cancernetwork.comfrontiersin.orgmdpi.com
Combining ⁹⁰Y radiation with PARP inhibitors is being explored to enhance the cytotoxic effects of radiation. By inhibiting PARP, these agents can impair the repair of SSBs induced by ⁹⁰Y, leading to an accumulation of unrepaired DNA damage and increased cell death. frontiersin.org Preclinical studies have demonstrated that PARP inhibitors can radiosensitize cancer cells in vitro by converting sublethal SSBs into lethal DSBs. frontiersin.org
Other DDR inhibitors targeting pathways like ATM and ATR are also being investigated for their synergistic potential with radiation. nih.gov Studies have shown that combining ATM or PARP inhibition with radionuclides like Radium-223 can increase residual DNA damage and enhance therapeutic efficacy, including increased cell cycle arrest and apoptosis. nih.gov While these studies may not specifically use ⁹⁰Y, the underlying principle of combining radiation with DDR inhibition to overwhelm repair mechanisms is relevant.
Interaction with Immunotherapeutic Agents in Preclinical Models
The interaction between radiation therapy and the immune system is a growing area of research, with the potential for synergistic effects when combined with immunotherapeutic agents. Radiation can induce immunogenic cell death, leading to the release of tumor antigens and activation of anti-tumor immune responses. thno.orgnih.govresearchgate.net
Preclinical investigations have explored the combination of radionuclide therapy, including potentially ⁹⁰Y, with immunotherapeutic agents such as immune checkpoint inhibitors (ICIs). thno.orgnih.govresearchgate.netjci.org ICIs, such as inhibitors of PD-1, PD-L1, and CTLA-4, work by releasing the brakes on the immune system, allowing T cells to recognize and kill cancer cells. thno.orgjci.org
Studies suggest that ⁹⁰Y radioembolization could potentially elicit an immunogenic effect by delivering high radiation doses to targeted tumors, stimulating the release of tumor antigens and activating T cells. nih.gov Preclinical data have indicated that combining ⁹⁰Y radioembolization with ICI treatment can produce a more robust anti-tumor immune response. nih.gov
Radiation can enhance the infiltration of cytotoxic T lymphocytes into the tumor microenvironment and upregulate the expression of molecules involved in immune recognition. mdpi.comresearchgate.net However, radiation can also induce immunosuppressive effects, such as increasing the presence of immunosuppressive cells. tandfonline.com Combining radiation with ICIs aims to counterbalance these immunosuppressive effects and amplify the anti-tumor immune response. mdpi.com
While some preclinical studies have shown promising synergistic effects between radiation and immunotherapy, clinical results have been mixed. researchgate.netjci.orgtandfonline.com Further research is needed to fully understand the complex interactions and optimize combination strategies.
Mechanistic Studies of Combined Modality Effects
Mechanistic studies investigating the combined effects of ⁹⁰Y radiation with DDR inhibitors or immunotherapeutic agents aim to elucidate the underlying biological processes driving the observed synergy.
When combining ⁹⁰Y with DDR inhibitors, mechanistic studies focus on how the inhibition of repair pathways affects the processing of ⁹⁰Y-induced DNA damage. This includes examining the formation and persistence of SSBs and DSBs, the activation of DNA damage checkpoints, and the induction of apoptosis or other forms of cell death. nih.govfrontiersin.org For example, studies with other radionuclides and DDR inhibitors have assessed DNA double-strand break repair, cell cycle distribution, and apoptosis via markers like PARP-1 cleavage. nih.gov
Mechanistic studies of ⁹⁰Y combined with immunotherapy investigate how radiation alters the tumor microenvironment and influences immune cell behavior. This involves analyzing changes in tumor antigen presentation, the release of damage-associated molecular patterns (DAMPs), the production of cytokines and chemokines, and the infiltration and activity of various immune cell populations (e.g., T cells, NK cells, myeloid-derived suppressor cells). thno.orgnih.govresearchgate.net Studies have shown that radiation can induce the cGAS/STING pathway, leading to the production of type I interferons, which play a role in activating anti-tumor immunity. thno.orgfrontiersin.org Understanding these mechanisms is crucial for designing rational combination strategies and predicting treatment response.
Data Tables
Below are examples of data tables based on information found in the search results. These tables are illustrative and represent the type of data that supports the findings discussed in the article.
Table 1: Radiobiological Parameters (α/β ratios) for ⁹⁰Y and EBRT in Colorectal Cancer Cell Lines
| Cell Line | Radiation Type | α/β Ratio (Gy) | Source |
| HT29 | HDR-⁹⁰Y | ≈ 31 | nih.gov |
| HT29 | EBRT | ≈ 3.5 | nih.gov |
| DLD-1 | ⁹⁰Y | (Data not explicitly stated in snippets, but used in modeling) | snmjournals.orgresearchgate.net |
| HT-29 | ⁹⁰Y | (Data not explicitly stated in snippets, but used in modeling) | snmjournals.orgresearchgate.net |
Table 2: Biologically Equivalent Doses for ⁹⁰Y and EBRT
| ⁹⁰Y Physical Dose (Gy) | ⁹⁰Y Equivalent EBRT Dose (Gy) | Biological Effective Dose (BED) (Gy) | Source |
| 48.3 | 32.5 | (BED value not explicitly stated for this pair in snippet) | researchgate.net |
| 40-60 | 20-30 (biologically equivalent to lower EBRT doses) | (Range) | snmjournals.orgsnmjournals.org |
Table 3: Effects of DDR Inhibitors on Cell Cycle Arrest and Apoptosis (Example based on Radium-223 study)
| Combination Therapy | Effect on Cell Cycle Arrest (G2/M) | Effect on Apoptosis (PARP-1 cleavage) | Source (Based on Radium-223) |
| Radium-223 + ATM Inhibition | Increased | Greater levels | nih.gov |
| Radium-223 + PARP Inhibition | Increased | Greater levels | nih.gov |
| Radium-223 + ATR Inhibition | G2/M checkpoint abrogation | Greater levels | nih.gov |
Note: The tables above are presented in a static format. In an interactive format, users might be able to sort, filter, or expand/collapse rows.
Advanced Concepts and Emerging Research Directions for Yttrium 90
Theranostic Approaches with Yttrium-90 and Companion Isotopes (e.g., Yttrium-86)
Theranostics, a portmanteau of "therapeutics" and "diagnostics," represents an evolving field in nuclear medicine that combines diagnostic imaging and targeted radionuclide therapy. The concept involves using a pair of radionuclides of the same element: one for imaging and the other for therapy. For ⁹⁰Y-based therapies, the positron-emitting isotope Yttrium-86 (⁸⁶Y) is being investigated as a companion isotope for diagnostic imaging via Positron Emission Tomography (PET). mdpi.comisotopes.govacs.org
The rationale behind using the ⁸⁶Y/⁹⁰Y pair is that isotopes of the same element are expected to exhibit similar chemical behavior and biodistribution when conjugated to the same targeting molecule. mdpi.comrsc.org This allows for pre-treatment PET imaging with ⁸⁶Y to quantitatively assess the uptake and distribution of the radiopharmaceutical in tumors and healthy tissues. mdpi.com This information can then be used to calculate the radiation dose that would be delivered by the therapeutic ⁹⁰Y, enabling personalized treatment planning and potentially predicting therapeutic response. mdpi.comacs.org
Research has demonstrated the potential of the ⁸⁶Y/⁹⁰Y pair for theranostics, particularly in targeted radioimmunotherapy and imaging of angiogenic vessels in cancer models. acs.orgnih.gov Studies using ⁸⁶Y-labeled targeting agents have shown high uptake in tumors, which correlates with the therapeutic efficacy observed with the corresponding ⁹⁰Y-labeled agents. acs.orgnih.gov This approach facilitates patient stratification and personalized treatment strategies based on the predicted radiation dose distribution. nih.gov
Research Finding: Serial PET imaging with ⁸⁶Y-DTPA-TRC105 in murine breast cancer models demonstrated high tumor uptake, peaking at 9.6 ± 0.3%ID/g. acs.orgnih.gov Therapeutic studies with ⁹⁰Y-DTPA-TRC105 showed significantly decreased tumor volumes compared to control groups. acs.orgnih.gov
Computational Modeling of this compound Interactions in Biological Systems
Computational modeling plays a crucial role in understanding and optimizing the use of ⁹⁰Y in biological systems, particularly in predicting its distribution, dose deposition, and biological effects. These models help to simulate the complex interactions of ⁹⁰Y-labeled agents within the body, aiming to improve treatment planning and efficacy.
Mathematical Models for Tumor Response and Immune System Modulation
Mathematical models are being developed to simulate the synergistic effects of ⁹⁰Y radioembolization (⁹⁰Y-RE) in combination with other therapies, such as immune checkpoint inhibitors (ICIs). nih.govresearchgate.netmdpi.com These models often employ ordinary differential equations (ODEs) to represent different compartments within the biological system, such as targeted tumor cells, non-targeted tumor cells, inactivated tumor cells, and circulating lymphocytes. nih.govresearchgate.net
These models aim to understand how factors like treatment sequencing and dosage affect therapeutic efficacy. nih.govresearchgate.net For instance, simulations have explored the benefits of simultaneous administration of ⁹⁰Y-RE and ICIs compared to sequential therapy. nih.govresearchgate.net Research suggests that administering ⁹⁰Y-RE before ICIs may offer greater benefits than the reverse sequence. nih.govresearchgate.net
Furthermore, these models incorporate the understanding that radiation, including from ⁹⁰Y, can induce immune responses by stimulating the release of tumor antigens and activating anti-tumor immunity. mdpi.comdntb.gov.ua Mathematical frameworks are being developed to describe how tumor growth interacts with the immune system and how radiation influences this dynamic, potentially overcoming immunosuppressive aspects of the tumor microenvironment. aacrjournals.org
Research Finding: Mathematical model simulations exploring ⁹⁰Y-RE and ICI combination therapy in hepatocellular carcinoma (HCC) suggest that simultaneous administration or Y90-RE before ICIs may yield greater benefits. nih.govresearchgate.net Increased dosage of both agents in simulations correlated with increased median progression-free survival (PFS) and decreased distant metastasis (DM) rates. nih.govresearchgate.net
Development of Predictive Dosimetric Models
Predictive dosimetric models are essential for accurately estimating the radiation dose delivered to tumors and healthy tissues from ⁹⁰Y, which is crucial for optimizing treatment outcomes and minimizing toxicity. Traditional dosimetry methods are being refined and new image-guided techniques are being developed. openmedscience.comoup.com
Image-guided personalized predictive dosimetric techniques integrate various imaging modalities, such as catheter-directed CT hepatic angiography (CTHA) and ⁹⁹mTc-macroaggregated albumin (⁹⁹mTc-MAA) SPECT/CT, with dosimetric models like the Medical Internal Radiation Dose (MIRD) formalism. oup.comresearchgate.netsnmjournals.org CTHA helps in accurately delineating target volumes, while SPECT/CT assesses the biodistribution of the surrogate tracer (⁹⁹mTc-MAA), which is assumed to mimic the distribution of ⁹⁰Y microspheres. researchgate.netsnmjournals.org
Computational fluid dynamics (CFD) modeling is also being employed to simulate the transport and deposition of ⁹⁰Y microspheres within the hepatic arterial system. snmjournals.orgnih.govhilarispublisher.comresearchgate.net These models consider factors such as vessel morphology, blood flow dynamics, and microsphere characteristics to predict their distribution. snmjournals.orgnih.govhilarispublisher.com The goal is to understand how to precisely deliver microspheres to tumor-feeding vessels while sparing normal liver tissue. snmjournals.orgnih.gov
Research Finding: Studies using image-guided predictive dosimetry in HCC patients treated with ⁹⁰Y radioembolization have shown that achieving a predicted mean tumor radiation absorbed dose above a certain threshold (e.g., >91 Gy or >205 Gy) correlates with improved tumor response rates. openmedscience.comresearchgate.netsnmjournals.org Complete tumor targeting and the dose delivered to the tumor have been identified as independent factors associated with tumor control and clinical outcomes. dosisoft.com
Research into Microenvironmental Effects of this compound Radiation
The tumor microenvironment (TME) is a complex ecosystem surrounding the tumor, consisting of various cell types (immune cells, fibroblasts, endothelial cells) and non-cellular components. Research is exploring how ⁹⁰Y radiation impacts this microenvironment and how these interactions influence treatment response and tumor behavior. nih.govmednexus.org
Radiation from ⁹⁰Y can induce changes in the TME, including effects on immune cells and the release of cytokines. nih.govmednexus.org Studies suggest that ⁹⁰Y radioembolization can induce both localized and systemic immune responses. bmj.com This involves the activation and infiltration of immune cells, such as CD8⁺ T cells, NK cells, and NKT cells, into the tumor microenvironment. bmj.com Radiation can also influence antigen presentation and immune cell motility. bmj.com
Understanding the intricate interplay between ⁹⁰Y radiation and the TME is crucial for optimizing therapeutic strategies, particularly in combination with immunotherapies. mdpi.commednexus.org Research aims to elucidate the mechanisms by which ⁹⁰Y-induced changes in the TME contribute to anti-tumor effects and to identify potential biomarkers and targets for enhancing treatment sensitivity. mednexus.org
Research Finding: Analysis of tumor tissue and peripheral blood from HCC patients treated with ⁹⁰Y-RE provided evidence that the treatment induces localized and systemic immune activation, involving the infiltration and activation of T cells, NK cells, and NKT cells in the tumor microenvironment. bmj.com
Innovations in this compound Radiopharmaceutical Engineering and Design
Innovations in radiopharmaceutical engineering and design are focused on developing new ways to deliver ⁹⁰Y more effectively and specifically to target tissues, while minimizing exposure to healthy organs. This includes advancements in the design of microspheres and the development of novel delivery systems.
One area of innovation is the engineering of microspheres used in ⁹⁰Y radioembolization. This includes research into microspheres capable of modulated or sustained release of therapeutic agents, as well as the development of biocompatible and degradable polymer microspheres. mdpi.com The incorporation of imaging agents within microspheres to enable real-time tracking and post-procedural assessment is also an area of active research. mdpi.com
Beyond microspheres, novel injectable brachytherapy agents are being developed. An example is the use of hydrogels that can deliver ⁹⁰Y-labeled microspheres directly into tumor tissue. openmedscience.comopenmedscience.comresearchgate.net These hydrogels are designed to polymerize in situ, effectively "gluing" the microspheres in place to provide localized radiation. openmedscience.comopenmedscience.com This approach aims to maximize therapeutic impact within the tumor while minimizing radiation to surrounding healthy tissue. openmedscience.com
Research Finding: this compound BetaGlue, an innovative medical device combining ⁹⁰Y-labeled microspheres with a polymerizing component, is being investigated for targeted radio-ablation of cancerous tissue via direct injection and in situ solidification. openmedscience.com this compound IsoPet, a hydrogel designed for similar injectable brachytherapy, is being explored for delivering ⁹⁰Y microspheres directly into tumors. openmedscience.com
Future Perspectives in this compound Research Methodologies and Applications
The future of ⁹⁰Y research is focused on enhancing its precision, expanding its applications, and integrating it with other advanced technologies and therapeutic modalities. Future perspectives include further refinement of theranostic approaches, advancements in computational modeling, deeper understanding of microenvironmental effects, and continued innovation in radiopharmaceutical design.
Artificial intelligence (AI) and deep learning are expected to play an increasing role in enhancing dosimetry by predicting radiation dose distribution based on patient-specific parameters, leading to optimized treatment planning. tsim.org.tw The potential for combining ⁹⁰Y-based therapies with systemic immunotherapies is a significant area of future research, with clinical trials exploring these combinations to improve outcomes in various cancers. mdpi.comwjgnet.com
Further research into the microenvironmental effects of ⁹⁰Y radiation will likely uncover new insights into the complex interactions that influence treatment response and identify novel targets for combination therapies. Continued innovation in radiopharmaceutical engineering, including the development of smart delivery systems and novel carriers, will aim to improve targeting specificity and therapeutic efficacy while reducing off-target effects.
The application of ⁹⁰Y is also being explored beyond its established uses in liver malignancies and neuroendocrine tumors, with research investigating its potential in treating other solid tumors and conditions. beatcancer.euopenmedscience.comopenmedscience.comdrugbank.com The development of standardized procedures for dose calculations and improved radiobiological models will be crucial for translating research findings into routine clinical practice and enabling personalized medicine approaches with ⁹⁰Y. openmedscience.com
常见问题
Q. What methodologies are standard for preclinical evaluation of Yttrium-90 in hepatocellular carcinoma (HCC) models?
Preclinical studies typically employ orthotopic or xenograft rodent models to simulate HCC. Key steps include:
- Tumor induction : Chemically induced (e.g., diethylnitrosamine) or genetically engineered models.
- Microsphere delivery : Intra-arterial administration of Y-90 microspheres to mimic clinical radioembolization.
- Dosimetry : Calculation of absorbed radiation dose using Monte Carlo simulations or ex vivo gamma counting.
- Efficacy endpoints : Tumor necrosis rates (histopathology), time-to-progression (TTP), and survival analysis.
- Safety assessment : Liver function tests (ALT, AST) and histopathological evaluation of non-target tissues .
Q. How are Y-90’s radiophysical properties leveraged in targeted radionuclide therapy?
Y-90’s utility stems from:
- Pure β-emission : High-energy β-particles (2.28 MeV) penetrate tissues up to 11 mm, enabling localized tumor destruction.
- Short half-life (64.1 hours) : Balances therapeutic radiation delivery with rapid decay to minimize prolonged exposure.
- Stable chelation : Binds to monoclonal antibodies (e.g., ibritumomab tiuxetan) or microspheres for precise targeting. These properties are validated in radioimmunotherapy and radioembolization protocols .
Q. What are the standard dosimetry approaches for Y-90 radioembolization?
Dosimetry optimization involves:
- 99mTc-MAA SPECT/CT : Simulates microsphere distribution to estimate tumor-to-liver dose ratios.
- Partition model : Calculates absorbed dose using tumor and healthy liver volumes from pre-treatment imaging.
- Dose thresholds : Tumor doses >120 Gy are associated with improved response, while doses >50 Gy to normal liver increase toxicity risk. Advanced centers use personalized dosimetry to balance efficacy and safety .
Advanced Research Questions
Q. How can contradictions in survival outcomes between Y-90 and TACE in intermediate-stage HCC be resolved?
Discrepancies arise from heterogeneous patient stratification and endpoint definitions. Methodological solutions include:
- Multivariate analysis : Adjusting for Child-Pugh status, tumor burden, and portal vein invasion.
- Prospective trials : Using the Cancer of the Liver Italian Program (CLIP) system for uniform staging.
- Response criteria : Standardizing RECIST vs. mRECIST to assess tumor necrosis.
| Study (Reference) | Treatment | Median Survival (Months) | 1-Year Survival | TTP (Months) |
|---|---|---|---|---|
| Salem et al. ( ) | Y-90 | 20.5 | 63% | 13.3 |
| TACE | 17.4 | 51% | 8.4 | |
| Geschwind et al. ( ) | Y-90 | 628 days (Okuda I) | 63% | N/A |
Note: Survival benefits are pronounced in Child-Pugh A and BCLC C patients .
Q. What trial designs are effective for evaluating Y-90 combined with immune checkpoint inhibitors (ICIs) in HCC?
Strategies include:
- Phase I/II designs : Dose escalation to assess safety (radiation-induced liver toxicity + immune-related adverse events).
- Biomarker integration : PD-L1 expression, tumor-infiltrating lymphocytes, and IFN-γ signatures to predict synergy.
- Dosing sequence : Testing neoadjuvant Y-90 (to release tumor antigens) followed by ICIs (e.g., nivolumab). Current trials emphasize OS and progression-free survival (PFS) as co-primary endpoints .
Q. What advanced imaging modalities address Y-90’s tracking challenges in clinical research?
- Bremsstrahlung SPECT : Visualizes β-emission indirectly but suffers from low resolution.
- 90Y-PET : Exploits trace positron emission (0.003% abundance) for high-resolution imaging.
- Cerenkov luminescence : Optical imaging of β-radiation for real-time intraoperative guidance. These techniques improve dosimetric accuracy and validate microsphere biodistribution .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
